molecular formula C15H12Cl2F2N2O2 B2933404 5,6-dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide CAS No. 875302-30-0

5,6-dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide

Cat. No.: B2933404
CAS No.: 875302-30-0
M. Wt: 361.17
InChI Key: MFOBBERKQRCEIQ-UHFFFAOYSA-N
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Description

5,6-Dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide (CAS 875302-30-0) is a high-purity chemical compound offered for scientific research and development. This pyridinecarboxamide derivative is supplied with a typical purity of 95% and has a molecular weight of 361.17 g/mol and a molecular formula of C15H12Cl2F2N2O2 . Compounds within this chemical class have demonstrated significant research value as potent and selective phosphodiesterase 4 (PDE4) inhibitors . PDE4 is a key enzyme expressed in inflammatory and immune cells, and its inhibition elevates intracellular cAMP levels, leading to the suppression of pro-inflammatory mediator production . This mechanism is a recognized target for investigating therapeutic interventions in inflammatory airway diseases such as chronic obstructive pulmonary disease (COPD) and asthma . Researchers are exploring topically administered PDE4 inhibitors to achieve potent anti-inflammatory effects directly in the lungs while minimizing systemic side effects, a strategy for which this compound's profile may be relevant . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can access related analytical data and structural information to support their experimental work.

Properties

IUPAC Name

5,6-dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2F2N2O2/c16-12-7-10(8-21-13(12)17)14(22)20-6-5-9-1-3-11(4-2-9)23-15(18)19/h1-4,7-8,15H,5-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOBBERKQRCEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC(=C(N=C2)Cl)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide is a synthetic compound with a complex structure that includes a pyridine ring and multiple functional groups. This compound has garnered attention due to its potential biological activities, which include antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C15H12Cl2F2N2O2
  • Molecular Weight : 361.17 g/mol
  • CAS Number : 875302-30-0
  • Purity : Typically ≥ 95%

The compound's structure allows for various interactions at the molecular level, which may contribute to its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against viruses such as SARS-CoV-2. For instance, compounds derived from dichlorophenylpyridine have shown high cellular potency and the ability to inhibit furin, an enzyme crucial for viral entry into host cells .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro assays have demonstrated that related pyridine compounds can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. For example, certain pyrimidine derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib . The mechanism of action may involve the suppression of prostaglandin E2 (PGE2) production through COX inhibition.

Anticancer Potential

The anticancer activity of pyridine derivatives is also notable. Compounds similar to this compound have been reported to induce apoptosis in cancer cells and inhibit tumor growth in various models. The addition of electron-withdrawing groups has been shown to enhance cytotoxicity against specific cancer cell lines .

Antimicrobial Activity

Pyridine compounds are known for their antimicrobial properties. The presence of halogen substituents and other functional groups in this compound may enhance its activity against a range of pathogens, including bacteria and fungi. Studies have demonstrated that similar compounds exhibit significant antibacterial and antifungal effects .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Electrophilic Substitution : The compound may undergo electrophilic substitution reactions due to the delocalization of π-electrons within its aromatic rings.
  • Receptor Binding : It may interact with various receptors or enzymes involved in disease pathways, leading to altered cellular responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralHigh potency against SARS-CoV-2; inhibits furin
Anti-inflammatoryInhibits COX enzymes; IC50 values comparable to celecoxib
AnticancerInduces apoptosis; inhibits tumor growth
AntimicrobialSignificant antibacterial and antifungal effects

Case Study Example

A study investigating the anti-inflammatory effects of pyridine derivatives found that certain analogs displayed potent inhibition of COX-2 activity with IC50 values as low as 0.04 μmol, indicating their potential as therapeutic agents in inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following analogs share the pyridine-3-carboxamide scaffold but differ in substituents, influencing physicochemical and biological properties:

Compound Name Key Substituents Structural Features
Target Compound 5,6-dichloro; N-[2-(4-(difluoromethoxy)phenyl)ethyl] Dichloro-pyridine, difluoromethoxy-ethylphenyl side chain
5,6-Dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide 5,6-dichloro; N-(4-(3,4-difluorophenyl)thiazol-2-yl) Thiazole ring introduces sulfur; 3,4-difluorophenyl enhances lipophilicity
5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide 5,6-dichloro; N,N-dimethyl carboxamide Dimethylamide reduces steric bulk; higher lipophilicity
5,6-Dichloro-N-(2-hydroxybutyl)pyridine-3-carboxamide 5,6-dichloro; N-(2-hydroxybutyl) Hydroxybutyl group increases polarity and hydrogen-bonding potential
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-pyridine-3-carboxamide 5-chloro, 6-oxo; N-(2,4-difluorophenyl); 3-(trifluoromethyl)benzyl Pyridone (6-oxo) introduces H-bond donor; trifluoromethyl enhances electronegativity

Physicochemical Properties

  • Lipophilicity: The target compound’s difluoromethoxy-ethylphenyl side chain balances lipophilicity and solubility.
  • Metabolic Stability : Difluoromethoxy groups resist oxidative metabolism better than methoxy or hydroxybutyl substituents, as seen in roflumilast’s pharmacokinetic profile .

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